Carbamic acid, [4-[[(3S)-3-aminobutyl]amino]butyl]-, 2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl ester
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Overview
Description
Carbamic acid, [4-[[(3S)-3-aminobutyl]amino]butyl]-, 2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl ester is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino and carbamic acid groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, [4-[[(3S)-3-aminobutyl]amino]butyl]-, 2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl ester typically involves multi-step organic reactions. One common method includes the reaction of 3-aminobutylamine with butyl isocyanate to form the intermediate compound. This intermediate is then reacted with 6-[(aminoiminomethyl)amino]hexylamine under controlled conditions to yield the final product. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the optimization of reaction conditions such as temperature, pressure, and the concentration of reactants. Advanced purification techniques like chromatography and crystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [4-[[(3S)-3-aminobutyl]amino]butyl]-, 2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, hydroxides, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines.
Scientific Research Applications
Carbamic acid, [4-[[(3S)-3-aminobutyl]amino]butyl]-, 2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its therapeutic potential in treating certain diseases due to its bioactive properties.
Industry: Utilized in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP: A compound used in the synthesis of fentanyl and related derivatives.
Cytosine-containing compounds: Used in antiviral research and nucleic acid studies.
Uniqueness
Carbamic acid, [4-[[(3S)-3-aminobutyl]amino]butyl]-, 2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl ester is unique due to its complex structure and multifunctional groups, which provide versatility in various chemical reactions and applications. Its ability to interact with multiple molecular targets sets it apart from simpler compounds.
Properties
CAS No. |
170368-06-6 |
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Molecular Formula |
C18H39N7O3 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
[2-[6-(diaminomethylideneamino)hexylamino]-2-oxoethyl] N-[4-[[(3S)-3-aminobutyl]amino]butyl]carbamate |
InChI |
InChI=1S/C18H39N7O3/c1-15(19)8-13-22-9-6-7-12-25-18(27)28-14-16(26)23-10-4-2-3-5-11-24-17(20)21/h15,22H,2-14,19H2,1H3,(H,23,26)(H,25,27)(H4,20,21,24)/t15-/m0/s1 |
InChI Key |
PZDPVSFZTKORSP-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@@H](CCNCCCCNC(=O)OCC(=O)NCCCCCCN=C(N)N)N |
Canonical SMILES |
CC(CCNCCCCNC(=O)OCC(=O)NCCCCCCN=C(N)N)N |
Origin of Product |
United States |
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